molecular formula C18H17N5O3S B2710020 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1251689-29-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2710020
CAS No.: 1251689-29-8
M. Wt: 383.43
InChI Key: YYGRBOTUXJXXSY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article synthesizes findings from various studies to provide an overview of the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with thiazole and pyrimidine moieties. The resulting compounds are characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structures and purity .

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibition of specific enzymes:

  • α-Glucosidase Inhibition : Studies have shown that derivatives of the compound exhibit significant inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). For instance, certain synthesized derivatives demonstrated IC50 values in the range of 10–30 µM, indicating moderate potency .
  • Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker activity against AChE, it still presents potential implications for treating Alzheimer's disease. The inhibition data suggest a selective targeting mechanism that could be beneficial for therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 5 to 15 µM. These results indicate a promising avenue for further development as an anticancer agent .

Research has indicated that the biological activity of this compound may involve several mechanisms:

  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to specific active sites on target proteins involved in cell proliferation and apoptosis. This binding may disrupt normal cellular functions leading to increased apoptosis in cancer cells .
  • Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit various kinases associated with cancer progression. The structural features of this compound may allow it to act as a selective inhibitor for certain kinases involved in tumor growth .

Case Study 1: Diabetes Management

A study evaluated the impact of a related thiazole derivative on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to controls. This suggests potential applications in managing diabetes through α-glucosidase inhibition .

Case Study 2: Cancer Treatment

In another study involving MCF-7 breast cancer cells treated with this compound, researchers observed a marked decrease in cell viability and an increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed that the compound induces apoptosis without affecting normal cell lines significantly .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-10-7-11(2)20-17(19-10)23-18-22-13(9-27-18)16(24)21-12-3-4-14-15(8-12)26-6-5-25-14/h3-4,7-9H,5-6H2,1-2H3,(H,21,24)(H,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGRBOTUXJXXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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